3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine is a synthetic organic compound characterized by the presence of a thiazolidine ring substituted with a 4-chlorophenylsulfonyl and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-methylphenyl)-1,3-thiazolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonyl groups but has a different heterocyclic core.
4-(4-Chlorophenyl)-1,3-thiazole-2-amine: Contains a thiazole ring instead of a thiazolidine ring.
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine is unique due to the specific combination of its substituents and the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
537677-97-7 |
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Molecular Formula |
C16H16ClNO2S2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H16ClNO2S2/c1-12-2-4-13(5-3-12)16-18(10-11-21-16)22(19,20)15-8-6-14(17)7-9-15/h2-9,16H,10-11H2,1H3 |
InChI Key |
OTBPDUSSQBYSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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